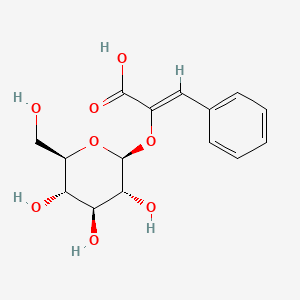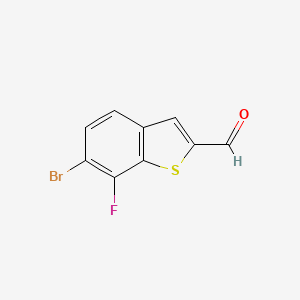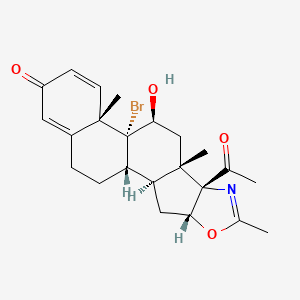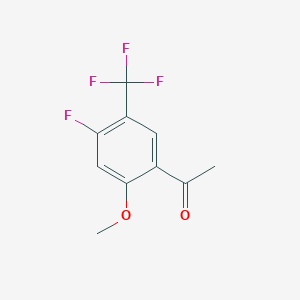
(Z)-N'-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a hydroxyimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide typically involves the reaction of a pyrrolidine derivative with an appropriate hydroxyimino precursor. One common method involves the use of (Z)-2-(methoxymethyl)pyrrolidine as a starting material, which is then reacted with a hydroxyimino compound under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require the presence of catalysts or reagents like sodium hydride or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
(Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in areas such as polymer science and nanotechnology.
作用機序
The mechanism of action of (Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (Z)-N’-hydroxy-2-(2-(methyl)pyrrolidin-1-yl)acetimidamide
- (Z)-N’-hydroxy-2-(2-(ethoxymethyl)pyrrolidin-1-yl)acetimidamide
- (Z)-N’-hydroxy-2-(2-(propoxymethyl)pyrrolidin-1-yl)acetimidamide
Uniqueness
(Z)-N’-hydroxy-2-(2-(methoxymethyl)pyrrolidin-1-yl)acetimidamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
特性
分子式 |
C8H17N3O2 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
N'-hydroxy-2-[2-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C8H17N3O2/c1-13-6-7-3-2-4-11(7)5-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
InChIキー |
KARMGRKAQZPIDP-UHFFFAOYSA-N |
異性体SMILES |
COCC1CCCN1C/C(=N/O)/N |
正規SMILES |
COCC1CCCN1CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0](/img/structure/B13431231.png)





